(1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate
Overview
Description
(1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methylbenzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate typically involves the reaction of (1-(trifluoromethyl)cyclopropyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or substituted amines.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include sulfides.
Scientific Research Applications
(1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Drug Discovery: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals.
Material Science: It is used in the synthesis of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group imparts electron-withdrawing properties, making the cyclopropyl ring more susceptible to nucleophilic attack. The sulfonate group acts as a good leaving group, facilitating substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- (1-(Trifluoromethyl)cyclopropyl)methanol
- (1-(Trifluoromethyl)cyclopropyl)methyl chloride
- (1-(Trifluoromethyl)cyclopropyl)methyl bromide
Uniqueness
(1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate is unique due to the presence of both a trifluoromethyl group and a sulfonate ester. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclopropyl]methyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3S/c1-9-2-4-10(5-3-9)19(16,17)18-8-11(6-7-11)12(13,14)15/h2-5H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARFOLZQROJPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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